molecular formula C16H14O5 B162534 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one CAS No. 520-29-6

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one

Cat. No.: B162534
CAS No.: 520-29-6
M. Wt: 286.28 g/mol
InChI Key: DJOJDHGQRNZXQQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sakuranetin, a naturally derived 7-O-methylated flavonoid , primarily targets the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori . It also targets the clathrin-mediated endocytosis (CME) pathway in rice cells .

Mode of Action

Sakuranetin interacts with its targets and results in significant changes. It attenuates the endocytosis of various plasma membrane proteins and the fungal effector PWL2 . The inhibitory effect of sakuranetin is dosage-dependent and targets the CME pathway . This interaction leads to a decrease in the accumulation of the avirulence protein AvrCO39, which is taken up into rice cells by Magnaporthe oryzae .

Biochemical Pathways

Sakuranetin affects the biochemical pathways related to endocytosis. It attenuates the CME pathway, which is involved in the uptake of various plasma membrane proteins and fungal effectors into rice cells . This attenuation of CME by sakuranetin is sufficient to convey resistance against rice blast .

Pharmacokinetics

It is known that sakuranetin is a small molecule , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of sakuranetin’s action are diverse. It has been reported to have antioxidant, anti-inflammatory, antimycobacterial, antiviral, antifungal, antileishmanial, antitrypanosomal, glucose uptake stimulation, neuroprotective, antimelanogenic, and antitumor properties . In addition, sakuranetin has been shown to prevent pulmonary inflammation induced by air pollution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sakuranetin. For instance, in plants, sakuranetin functions as a phytoalexin and is released in response to different abiotic and biotic stresses such as UV-irradiation, jasmonic acid, cupric chloride, L-methionine, and the phytotoxin coronatine

Biochemical Analysis

Biochemical Properties

Sakuranetin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, sakuranetin has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, sakuranetin interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the anti-inflammatory properties of sakuranetin.

Cellular Effects

Sakuranetin exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, sakuranetin has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby exhibiting its anti-inflammatory and immunomodulatory effects . Furthermore, sakuranetin impacts cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of sakuranetin involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Sakuranetin binds to the active site of COX-2, thereby inhibiting its activity and reducing the production of pro-inflammatory mediators . It also interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of inflammatory genes . Additionally, sakuranetin modulates the expression of genes involved in apoptosis, cell cycle regulation, and immune response . These molecular interactions underpin the pharmacological effects of sakuranetin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sakuranetin change over time. Sakuranetin exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that sakuranetin maintains its anti-inflammatory and anti-tumor effects over extended periods . Prolonged exposure to sakuranetin may lead to adaptive cellular responses, such as upregulation of detoxifying enzymes . These temporal effects highlight the importance of optimizing sakuranetin’s stability and dosage for therapeutic applications.

Dosage Effects in Animal Models

The effects of sakuranetin vary with different dosages in animal models. At low doses, sakuranetin exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, sakuranetin may cause adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where sakuranetin’s efficacy plateaus beyond a certain dosage . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

Sakuranetin is involved in several metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation through demethylation to naringenin, followed by aromatic hydroxylation to eriodictyol . These metabolic conversions are catalyzed by enzymes such as cytochrome P450 . Sakuranetin also affects metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions highlight the complex metabolic fate of sakuranetin in biological systems.

Transport and Distribution

Sakuranetin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . Sakuranetin’s localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its bioavailability and therapeutic efficacy in different tissues .

Subcellular Localization

The subcellular localization of sakuranetin plays a crucial role in its activity and function. Sakuranetin is primarily localized in the cytoplasm, where it interacts with enzymes and signaling proteins . It may also be targeted to specific compartments or organelles through post-translational modifications or targeting signals . These localization patterns influence sakuranetin’s pharmacological effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sakuranetin can be achieved through several methods. One common approach involves the methylation of naringenin, a flavanone, using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature .

Industrial Production Methods

Industrial production of sakuranetin may involve the extraction from plant sources, such as rice plants, where it is naturally found. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Sakuranetin undergoes various chemical reactions, including:

    Oxidation: Sakuranetin can be oxidized to form sakuranetin-7-O-glucoside.

    Reduction: Reduction of sakuranetin can yield dihydrosakuranetin.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sakuranetin

Sakuranetin’s unique structural feature is the methoxy group at the 7-position, which contributes to its distinct biological activities and makes it a valuable compound for various applications .

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOJDHGQRNZXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874774
Record name Sakuranetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2957-21-3
Record name Sakuranetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sakuranetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5-dihydroxy-7-methoxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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